molecular formula C21H31NaO5S B12352469 Sodium 20-oxopregn-5-en-3-yl sulfate

Sodium 20-oxopregn-5-en-3-yl sulfate

Cat. No.: B12352469
M. Wt: 418.5 g/mol
InChI Key: QQVJEIZJHDPTSH-UHFFFAOYSA-M
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Description

Sodium 20-oxopregn-5-en-3-yl sulfate is a chemical compound with the molecular formula C21H31NaO6S It is a sodium salt derivative of a steroidal compound, characterized by the presence of a sulfate group attached to the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 20-oxopregn-5-en-3-yl sulfate typically involves the sulfation of the corresponding steroidal alcohol. The process begins with the preparation of the steroidal alcohol, which is then reacted with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 20-oxopregn-5-en-3-yl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products Formed:

    Oxidation: Formation of 20-oxo derivatives or carboxylic acids.

    Reduction: Formation of 20-hydroxy derivatives.

    Substitution: Formation of various substituted steroidal compounds.

Scientific Research Applications

Sodium 20-oxopregn-5-en-3-yl sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other steroidal derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a tool for investigating steroid metabolism.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of sodium 20-oxopregn-5-en-3-yl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting downstream biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sodium 20-oxopregn-5-en-3-yl sulfate can be compared with other similar steroidal sulfates, such as:

  • Sodium 17-alpha-hydroxy-20-oxopregn-5-en-3-beta-yl sulfate
  • Potassium-3-beta-hydroxy-20-oxopregn-5-en-17-alpha-yl sulfate
  • 3-Hydroxy-20-oxopregn-5-en-17-yl hydrogen sulfate

Uniqueness: The uniqueness of this compound lies in its specific structural features and the presence of the sulfate group at the 3-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

sodium;(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVJEIZJHDPTSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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